molecular formula C21H18N4O2S3 B2862520 N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021226-05-0

N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No. B2862520
CAS RN: 1021226-05-0
M. Wt: 454.58
InChI Key: JBOYMPCCFAFPMR-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18N4O2S3 and its molecular weight is 454.58. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Compounds structurally related to N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide have been synthesized and evaluated for their antimicrobial properties. For example, El Azab and Abdel-Hafez (2015) developed novel thiazolidinone derivatives containing thieno[d]pyrimidine moiety, showing promising antimicrobial activity against various bacteria and fungi strains El Azab & Abdel-Hafez, 2015. This suggests the potential of such compounds in the development of new antimicrobial agents.

Anticancer Applications

The synthesis of new derivatives has also been pursued for their anticancer activities. Edrees and Farghaly (2017) synthesized benzo[cyclohepta]pyrido[2,3-d]pyrimidine derivatives, some of which showed potent antitumor activity against liver and breast cancer cell lines Edrees & Farghaly, 2017. Additionally, compounds synthesized by Hafez and El-Gazzar (2017) from thieno[3,2-d]pyrimidine derivatives demonstrated significant anticancer activity, comparable to the reference drug doxorubicin, against various human cancer cell lines Hafez & El-Gazzar, 2017.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the reaction of 4-methylbenzylamine with 2-chloroacetyl chloride to form N-(4-methylbenzyl)-2-chloroacetamide. This intermediate is then reacted with 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol in the presence of a base to form the final product.", "Starting Materials": [ "4-methylbenzylamine", "2-chloroacetyl chloride", "7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol", "base" ], "Reaction": [ "Step 1: React 4-methylbenzylamine with 2-chloroacetyl chloride in the presence of a base to form N-(4-methylbenzyl)-2-chloroacetamide.", "Step 2: React N-(4-methylbenzyl)-2-chloroacetamide with 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol in the presence of a base to form N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] }

CAS RN

1021226-05-0

Product Name

N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Molecular Formula

C21H18N4O2S3

Molecular Weight

454.58

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H18N4O2S3/c1-13-7-9-14(10-8-13)11-22-16(26)12-29-20-23-18-17(19(27)24-20)30-21(28)25(18)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,22,26)(H,23,24,27)

InChI Key

JBOYMPCCFAFPMR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

solubility

not available

Origin of Product

United States

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